molecular formula C19H21F3N8O B6534128 2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1058205-50-7

2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6534128
CAS No.: 1058205-50-7
M. Wt: 434.4 g/mol
InChI Key: FRXSHQNORWKWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair. This compound has been demonstrated to effectively sensitize cancer cells to ionizing radiation and DSB-inducing chemotherapeutic agents, such as etoposide, by blocking the critical DNA repair mechanism . Its high specificity for DNA-PK over related PIKK family members like ATM and ATR makes it a valuable chemical probe for dissecting the NHEJ pathway's role in cellular response to genotoxic stress. Research utilizing this inhibitor is primarily focused in oncology, where it is investigated as a potentiator of radiotherapy and a combination agent for chemotherapy, particularly in p53-deficient tumors that are reliant on NHEJ for DNA repair. Further studies explore its utility in understanding the mechanisms of genomic instability and for probing synthetic lethal interactions in cancer cells with defined DNA repair deficiencies .

Properties

IUPAC Name

2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N8O/c1-2-30-18-16(26-27-30)17(23-12-24-18)29-9-7-28(8-10-29)11-15(31)25-14-5-3-13(4-6-14)19(20,21)22/h3-6,12H,2,7-11H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSHQNORWKWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Triazolo[4,5-d]pyrimidine moiety : Known for diverse biological activities.
  • Piperazine ring : Often associated with psychoactive and antimicrobial properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Adenosine Receptor Antagonism :
    • Compounds with similar structures have shown potential as antagonists for A2A adenosine receptors, which are implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. The modulation of these receptors can lead to neuroprotective effects and improved cognitive functions .
  • Inhibition of Growth Factor Receptors :
    • Similar derivatives have been evaluated for their ability to inhibit platelet-derived growth factor (PDGF) receptors. This inhibition is crucial in cancer therapy as it can suppress tumor growth and metastasis .
  • Antiviral Activity :
    • Research indicates that triazole derivatives possess antiviral properties. This compound may exhibit similar activity against viral pathogens by interfering with viral replication processes .

Case Studies and Research Findings

StudyFindingsReference
Study on Triazolo Derivatives Evaluated a series of triazolo derivatives for their cytotoxicity against various cancer cell lines. The compound displayed significant activity against MCF-7 breast cancer cells.
Adenosine Receptor Study Investigated the binding affinity of piperazine-containing compounds to A2A receptors. The compound showed promising results as a selective antagonist.
PDGF Inhibition Study A related series demonstrated potent antagonistic effects on PDGF receptors, suggesting potential applications in oncology.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Cyclocondensation Reactions : Utilized to form the triazolo[4,5-d]pyrimidine core.
  • Piperazine Functionalization : Achieved through nucleophilic substitution reactions to introduce the piperazine moiety.
  • Acetamide Formation : Final steps often involve acylation reactions to attach the acetamide group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways. For example, a study demonstrated that compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for anticancer research. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through the activation of caspase pathways .

Neurological Applications

Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The piperazine moiety is known to interact with neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazolo[4,5-d]pyrimidine derivatives showed that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL. This highlights its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM). Flow cytometry analysis revealed increased apoptosis rates, suggesting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties
Target: 2-(4-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide C₂₁H₂₂F₃N₇O ~449.45 -CF₃, ethyl-triazolo-pyrimidinyl High lipophilicity; potential kinase inhibition
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide C₂₀H₂₄N₈O₂ 408.47 Acetyl (-COCH₃), ethyl-triazolo-pyrimidinyl Moderate solubility; acetyl group may reduce metabolic stability
N-[4-({4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide C₂₃H₂₄N₈O₃S 500.56 Methylphenyl, sulfonyl (-SO₂) Enhanced binding affinity due to sulfonyl group; increased steric hindrance

Key Findings:

Substituent Impact on Bioactivity: The -CF₃ group in the target compound confers greater metabolic resistance compared to the acetyl (-COCH₃) group in its analog (C₂₀H₂₄N₈O₂), which is prone to hydrolysis .

Structural Analysis via NMR :

  • Compounds with similar triazolo-pyrimidinyl cores exhibit nearly identical NMR chemical shifts in regions corresponding to the piperazinyl and acetamide groups. However, substituent variations (e.g., -CF₃ vs. -COCH₃) cause distinct shifts in regions A (39–44 ppm) and B (29–36 ppm), aiding structural differentiation .

Thermodynamic and Kinetic Properties :

  • The ethyl group on the triazolo-pyrimidinyl moiety stabilizes the molecule’s conformation, as seen in analogs like C₂₀H₂₄N₈O₂, reducing rotational freedom and enhancing target engagement .
  • Methylphenyl substitution in C₂₃H₂₄N₈O₃S introduces steric bulk, which may limit access to hydrophobic binding pockets compared to the smaller -CF₃ group in the target compound .

Preparation Methods

Cyclocondensation of Aminotriazoles and Pyrimidine Derivatives

The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. Starting with 5-amino-1H-1,2,3-triazole, ethylation at the N3 position using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate yields 3-ethyl-5-amino-1H-1,2,3-triazole. Subsequent reaction with a pyrimidine precursor, such as 4,6-dichloropyrimidine-5-carbaldehyde, under acidic conditions (e.g., acetic acid at 80–100°C) facilitates cyclization to form 3-ethyl-7-chloro-[1,triazolo[4,5-d]pyrimidine.

Key Reaction Parameters:

  • Solvent: Acetic acid or DMF

  • Temperature: 80–100°C

  • Yield: 60–75%

Functionalization of the Piperazine Moiety

Synthesis of 1-(3-Ethyltriazolopyrimidin-7-yl)Piperazine

The 7-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine. In anhydrous DMF or THF, heating at 60–80°C for 12–24 hours in the presence of a base (e.g., triethylamine) substitutes the chlorine atom with piperazine.

Optimization Considerations:

  • Molar Ratio: 1:1.2 (chloro-triazolopyrimidine:piperazine)

  • Catalyst: None required

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Introduction of the Acetamide Side Chain

Preparation of 2-Chloro-N-[4-(Trifluoromethyl)Phenyl]Acetamide

The acetamide side chain is synthesized by reacting 4-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane. The reaction proceeds at 0–5°C with slow addition of triethylamine to neutralize HCl byproducts.

Reaction Scheme:

4-(Trifluoromethyl)aniline+ClCH2COClEt3N, CH2Cl2ClCH2CONH-C6H4CF3+Et3NH+Cl\text{4-(Trifluoromethyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{ClCH}2\text{CONH-C}6\text{H}4\text{CF}3 + \text{Et}_3\text{NH}^+\text{Cl}^-

Coupling of Piperazine and Acetamide Intermediates

The final step involves alkylation of the piperazine nitrogen with 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide. In acetonitrile or DMF, heating at 50–60°C for 8–12 hours with potassium iodide as a catalyst affords the target compound.

Critical Parameters:

  • Solvent: Acetonitrile (reflux)

  • Base: Potassium carbonate

  • Yield: 50–65%

Analytical and Purification Strategies

Chromatographic Techniques

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm

  • Recrystallization: Ethanol/water (3:1) yields >95% purity

Spectroscopic Characterization

  • 1^1H NMR (DMSO-d6): δ 1.42 (t, J=7.0 Hz, 3H, CH2CH3), 2.60–2.80 (m, 4H, piperazine), 3.85 (s, 2H, CH2CO), 7.65 (d, J=8.5 Hz, 2H, ArH), 8.10 (s, 1H, triazolopyrimidine).

  • MS (ESI): m/z 506.2 [M+H]+^+.

Challenges and Mitigation

Regioselectivity in Triazolopyrimidine Formation

Competing pathways during cyclization may yieldtriazolo[4,3-a]pyrimidine isomers. Using excess acetic acid and controlled temperature minimizes byproducts.

Stability of Trifluoromethyl Group

The electron-withdrawing CF3 group sensitizes the aniline to oxidation. Reactions involving this moiety are conducted under inert atmospheres (N2/Ar).

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Review)
Triazolopyrimidine Yield68%72%
Piperazine Coupling55% (DMF, 60°C)62% (THF, 80°C)
Final Purity93%97%

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core, followed by functionalization with piperazine and acetamide groups. Key steps include:

Reaction StepReagents/ConditionsPurposeReference
Triazolopyrimidine core synthesis3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives, nucleophilic substitutionForms the heterocyclic backbone
Piperazine couplingDMF or dichloromethane, 60–80°C, 12–24 hrsIntroduces the piperazine moiety
Acetamide functionalizationN-[4-(trifluoromethyl)phenyl]acetamide, EDCI/HOBt, room temperatureAttaches the lipophilic acetamide group

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during piperazine coupling .
  • Control reaction temperatures (±5°C) to minimize side products .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

TechniqueApplicationKey Data PointsReference
1H/13C NMR Confirm substituent positions and purityδ 8.2–8.5 ppm (triazolopyrimidine H), δ 3.5–4.0 ppm (piperazine CH2)
HRMS Verify molecular formulam/z [M+H]+ calculated vs. observed
HPLC Assess purityRetention time consistency, >98% area
FT-IR Identify functional groups (e.g., C=O, C-F)1680–1700 cm−1 (amide C=O), 1100–1200 cm−1 (C-F)

Best Practices:

  • Use deuterated DMSO for NMR to resolve acidic protons (e.g., amide NH) .
  • Pair HPLC with UV detection (λ = 254 nm) for trace impurity analysis .

Q. How does the triazolopyrimidine core influence the compound’s physicochemical properties and reactivity?

Methodological Answer: The triazolopyrimidine core contributes to:

  • Lipophilicity : The fused heterocycle increases logP, enhancing membrane permeability .
  • Electron-Deficient Character : Facilitates nucleophilic aromatic substitution (e.g., piperazine coupling) .
  • Biological Stability : Resistance to metabolic degradation due to aromaticity and fluorine substituents .

Structural Insights:

  • The ethyl group at N3 minimizes steric hindrance during target binding .
  • Piperazine enhances solubility via protonation at physiological pH .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities across different assays?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

StrategyApplicationReference
Standardized Assay Conditions Use consistent cell lines (e.g., HEK293), ATP concentrations (1–10 µM)
Orthogonal Assays Combine enzymatic (kinase inhibition) and cellular (apoptosis) assays
Statistical Analysis Apply ANOVA or Tukey’s HSD to compare replicates and conditions

Case Study:
Discrepancies in IC50 values (e.g., 0.5 µM vs. 2.0 µM) may reflect differences in ATP concentrations. Normalize data to 1 mM ATP for cross-study comparisons .

Q. What computational approaches predict the binding affinity and selectivity of this compound toward kinase targets?

Methodological Answer: Integrated computational workflows are recommended:

ApproachApplicationReference
Molecular Docking Predict binding poses in ATP-binding pockets (e.g., EGFR, CDK2)
MD Simulations Assess stability of ligand-target complexes (50 ns trajectories)
QSAR Models Corrogate substituent effects (e.g., trifluoromethyl enhances selectivity)

Implementation:

  • Use AutoDock Vina for docking and GROMACS for MD simulations .
  • Validate predictions with experimental SPR (surface plasmon resonance) data .

Q. How can the pharmacokinetic profile be optimized through structural modifications?

Methodological Answer: Key SAR-driven modifications include:

ModificationImpactReference
Piperazine Substituents Introduce polar groups (e.g., -OH, -COOH) to enhance solubility
Acetamide Fluorination Replace CF3 with CHF2 to balance lipophilicity and metabolic stability
Triazole Ring Functionalization Add electron-withdrawing groups (e.g., -NO2) to improve target affinity

Validation:

  • Measure logD (octanol/water) and plasma protein binding (ultrafiltration) .
  • Conduct in vivo PK studies in rodent models (t1/2, AUC0–24) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.